molecular formula C10H11FO3 B13602648 4-(4-Fluorophenyl)-2-hydroxybutanoic acid

4-(4-Fluorophenyl)-2-hydroxybutanoic acid

Cat. No.: B13602648
M. Wt: 198.19 g/mol
InChI Key: JUWBMSDOTPWEDG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-hydroxybutanoic acid is an organic compound that features a fluorinated phenyl group attached to a hydroxybutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-hydroxybutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to yield the desired product. Another method involves the use of 4-fluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, hydrolysis, and reduction to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(4-Fluorophenyl)-2-oxobutanoic acid, while reduction can produce 4-(4-Fluorophenyl)-2-hydroxybutanol.

Scientific Research Applications

4-(4-Fluorophenyl)-2-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity, while the hydroxybutanoic acid moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetic acid
  • 4-Fluorocinnamic acid
  • 4-Fluorobenzoic acid

Uniqueness

4-(4-Fluorophenyl)-2-hydroxybutanoic acid is unique due to its combination of a fluorinated phenyl group and a hydroxybutanoic acid backbone. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the presence of the hydroxy group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-hydroxybutanoic acid

InChI

InChI=1S/C10H11FO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9,12H,3,6H2,(H,13,14)

InChI Key

JUWBMSDOTPWEDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)O)F

Origin of Product

United States

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